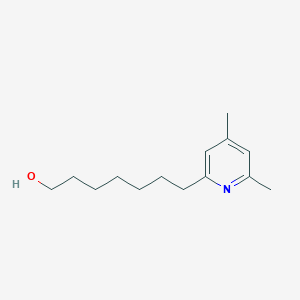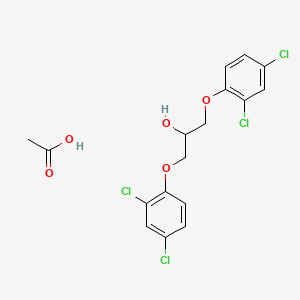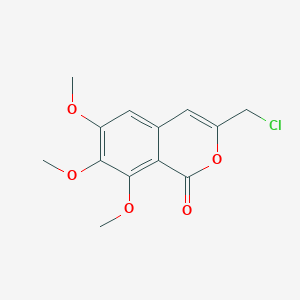
7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol is an organic compound with the molecular formula C14H23NO It features a pyridine ring substituted with two methyl groups at positions 4 and 6, and a heptanol chain attached at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with a suitable Grignard reagent, such as heptylmagnesium bromide. The reaction is carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent in an appropriate solvent.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Formation of 7-(4,6-Dimethylpyridin-2-yl)heptan-1-one.
Reduction: Formation of 7-(4,6-Dimethylpyridin-2-yl)heptane.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4,6-Dimethyl-2-pyridinol
- 4,6-Dimethyl-2-pyridinecarboxaldehyde
- 4,6-Dimethyl-2-pyridinecarboxylic acid
Uniqueness
7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol is unique due to its heptanol chain, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature may influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
63265-77-0 |
|---|---|
分子式 |
C14H23NO |
分子量 |
221.34 g/mol |
IUPAC名 |
7-(4,6-dimethylpyridin-2-yl)heptan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-12-10-13(2)15-14(11-12)8-6-4-3-5-7-9-16/h10-11,16H,3-9H2,1-2H3 |
InChIキー |
JQDZBQPPBAKROV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1)CCCCCCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)


![Methyl[tris(trifluoromethyl)]phosphanium fluoride](/img/structure/B14511006.png)


![4,5-Diazaspiro[2.4]hept-4-ene](/img/structure/B14511021.png)

